3-(Difluoromethyl)azetidin-3-ol
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Overview
Description
3-(Difluoromethyl)azetidin-3-ol is a chemical compound with the molecular formula C4H7F2NO. It is a member of the azetidine family, which is characterized by a four-membered ring containing nitrogen. This compound is notable for its difluoromethyl group and hydroxyl group attached to the azetidine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)azetidin-3-ol can be achieved through various methods. One common approach involves the reaction of a difluoromethylating agent with an azetidine precursor. For instance, the reaction of difluoromethyl bromide with azetidine in the presence of a base can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the difluoromethyl group.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of 3-(Methyl)azetidin-3-ol.
Substitution: Formation of various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
3-(Difluoromethyl)azetidin-3-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)azetidin-3-ol involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of their activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target . The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
3-(Methyl)azetidin-3-ol: Lacks the difluoromethyl group, resulting in different chemical properties and reactivity.
3-(Trifluoromethyl)azetidin-3-ol: Contains a trifluoromethyl group, which can significantly alter its biological activity and chemical stability.
Uniqueness
3-(Difluoromethyl)azetidin-3-ol is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric effects. This makes it a valuable intermediate for the synthesis of fluorinated compounds, which are often more stable and bioactive compared to their non-fluorinated counterparts .
Properties
IUPAC Name |
3-(difluoromethyl)azetidin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F2NO/c5-3(6)4(8)1-7-2-4/h3,7-8H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDKIAODRQJVBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(C(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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